Methyl 4-Amino-2-hydroxybenzoate

Catalog No.
S570850
CAS No.
4136-97-4
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-Amino-2-hydroxybenzoate

CAS Number

4136-97-4

Product Name

Methyl 4-Amino-2-hydroxybenzoate

IUPAC Name

methyl 4-amino-2-hydroxybenzoate

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,9H2,1H3

InChI Key

QQOXBFUTRLDXDP-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=C(C=C1)N)O

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)O

The exact mass of the compound Methyl 4-Amino-2-hydroxybenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48927. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 4-amino-2-hydroxybenzoate (CAS 4136-97-4), commonly known as methyl 4-aminosalicylate, is a highly processable, esterified derivative of 4-aminosalicylic acid (PAS). In industrial and pharmaceutical procurement, this compound is prioritized not merely as a structural analog, but as a stabilized, lipophilic building block that resolves the severe handling and reactivity limitations of the free acid. By masking the reactive carboxylate group, the methyl ester provides a robust scaffold for selective N-acylation, O-alkylation, and direct amidation workflows. Its enhanced solubility in standard organic solvents and resistance to thermal degradation make it an indispensable precursor for the scalable synthesis of antitubercular prodrugs, complex salicylamides, and advanced functional materials[1].

Attempting to substitute Methyl 4-amino-2-hydroxybenzoate with its parent free acid (4-aminosalicylic acid) routinely leads to synthesis failures and process bottlenecks. The free acid is notoriously unstable under thermal stress, rapidly undergoing decarboxylation to yield toxic 3-aminophenol, which contaminates downstream products and drastically reduces overall yield [1]. Furthermore, utilizing the free acid in multi-step syntheses requires expensive coupling reagents (e.g., EDC/HOBt) to form amides, whereas the methyl ester allows for direct, coupling-agent-free amidation under standard heating. For procurement teams, selecting the methyl ester directly eliminates the need for complex protection-deprotection steps, reduces reagent costs, and ensures batch-to-batch reproducibility in high-throughput manufacturing environments [2].

Direct Amidation Efficiency and Reagent Cost Reduction

Methyl 4-amino-2-hydroxybenzoate enables direct conversion to 4-aminosalicylamides through simple heating with aqueous ammonia or primary amines (e.g., n-butylamine) at 100 °C, achieving 70-80% yields without the use of coupling agents[1]. In contrast, the free 4-aminosalicylic acid (PAS) requires stoichiometric amounts of expensive peptide coupling reagents or hazardous conversion to an acid chloride—which is highly unstable due to the unprotected amino and hydroxyl groups—to achieve similar amide yields. This direct reactivity pathway significantly lowers the cost-of-goods for industrial scale-up.

Evidence DimensionAmidation yield without coupling agents
Target Compound DataMethyl 4-amino-2-hydroxybenzoate (70-80% yield via direct heating with amines)
Comparator Or Baseline4-Aminosalicylic acid (0% yield without coupling reagents or prior activation)
Quantified Difference70-80% absolute yield improvement under coupling-agent-free conditions
ConditionsReaction with aqueous ammonia/primary amines in a closed vessel at 100 °C for 2 hours

Allows procurement teams to bypass the purchase of expensive activating reagents, streamlining the industrial production of salicylamide derivatives.

Enhanced Lipophilicity and Organic Solvent Compatibility

The esterification of the carboxylate group fundamentally alters the solubility profile of the scaffold. Quantitative partition coefficient (Clog P) modeling demonstrates that Methyl 4-aminosalicylate possesses a Clog P of 1.261, compared to 1.056 for the free acid [1]. This ~20% increase in lipophilicity translates to vastly superior solubility in standard organic solvents such as tetrahydrofuran (THF), methanol, and acetone. This enhanced organic solubility is critical for maintaining homogenous reaction conditions during catalytic hydrogenation or complex O-alkylation steps, which often fail or require mixed aqueous-organic solvent systems when using the highly polar free acid.

Evidence DimensionCalculated partition coefficient (Clog P)
Target Compound DataMethyl 4-aminosalicylate (Clog P = 1.261)
Comparator Or Baseline4-Aminosalicylic acid (Clog P = 1.056)
Quantified Difference+0.205 log units (~20% increase in lipophilicity)
ConditionsStandard predictive lipophilicity modeling for drug design

Ensures complete dissolution in standard organic solvents, preventing yield losses associated with heterogeneous reaction mixtures during scale-up.

Selective N-Acylation Yield and Process Cleanliness

When subjected to N-acylation using anhydrides, Methyl 4-amino-2-hydroxybenzoate demonstrates exceptional selectivity and high conversion rates because the carboxylate is protected. For example, reaction with propionic anhydride in THF at reflux yields the N-propionylated derivative in 98% yield [1]. Attempting similar direct acylation on the free 4-aminosalicylic acid often results in competing mixed anhydride formation or requires rigorous pH control to prevent unwanted side reactions. The methyl ester acts as a built-in protecting group, ensuring near-quantitative yields of the desired N-functionalized intermediate.

Evidence DimensionYield of N-acylated intermediate (e.g., N-propionylation)
Target Compound DataMethyl 4-amino-2-hydroxybenzoate (98% isolated yield)
Comparator Or BaselineFree 4-aminosalicylic acid (Prone to mixed anhydride formation and lower selective yields)
Quantified DifferenceNear-quantitative (98%) selective conversion for the esterified target
ConditionsReflux in THF with propionic anhydride for 2.5 hours

Reduces downstream purification costs and maximizes API precursor throughput by preventing the formation of complex side-product mixtures.

Industrial Synthesis of 4-Aminosalicylamide Pharmaceuticals

The direct reactivity of Methyl 4-amino-2-hydroxybenzoate with amines makes it the optimal starting material for synthesizing salicylamide-based APIs. By utilizing the methyl ester, manufacturers can eliminate the need for expensive coupling agents (like EDC or HATU), performing amidation directly at elevated temperatures [1]. This drastically reduces the environmental footprint and raw material costs of the synthetic route.

Development of Lipophilic Antitubercular Prodrugs

Because the free acid of PAS suffers from rapid clearance and poor cellular penetration, researchers utilize Methyl 4-amino-2-hydroxybenzoate as a lipophilic scaffold (Clog P = 1.261) to synthesize advanced prodrugs[2]. The protected ester allows for aggressive O-alkylation or N-acylation without compromising the carboxylate, enabling the creation of derivatives that better penetrate the lipid-rich cell wall of target pathogens.

Precursor for Advanced Polymeric and Luminescent Materials

In materials science, the dual functionality of the amino and hydroxyl groups on the benzene ring is highly sought after for synthesizing polyamides or metal-organic frameworks. Methyl 4-amino-2-hydroxybenzoate is selected over the free acid because its ester group remains stable during high-temperature polymerization or complexation steps, preventing the catastrophic decarboxylation that typically destroys the free acid precursor [1].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (14.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4136-97-4

Wikipedia

P-Aminosalicylic acid methyl ester

Dates

Last modified: 08-15-2023

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